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Compound of Interest

Compound Name: 4-Bromo-3,3-dimethylindoline

Cat. No.: B567688

For researchers, scientists, and professionals in drug development, the precise structural
confirmation of novel compounds is paramount. This guide provides a comparative analysis of
the expected structural and spectroscopic features of 4-Bromo-3,3-dimethylindoline, a
heterocyclic compound with potential applications in medicinal chemistry. Due to the limited
availability of direct experimental data for this specific derivative, this guide leverages data from
closely related analogs and predictive models to offer a foundational framework for its
characterization.

The indoline scaffold is a privileged structure in drug discovery, and its derivatives exhibit a
wide range of biological activities. The introduction of a bromine atom and two methyl groups at
the 3-position of the indoline ring, as in 4-Bromo-3,3-dimethylindoline, is anticipated to
significantly influence its physicochemical and pharmacological properties. Accurate structural
elucidation is the first step in unlocking the potential of such novel molecules.

Predicted Spectroscopic and Physical Data

To aid researchers in the identification and confirmation of 4-Bromo-3,3-dimethylindoline, the
following tables summarize its predicted molecular properties and expected spectroscopic data.
These values are derived from computational models and comparison with structurally similar
compounds, such as 4-bromo-3,3-dimethylindolin-2-one and other bromo-substituted indoline
derivatives.[1][2]
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Property Value

Molecular Formula C10H12BrN

Molecular Weight 226.11 g/mol

CAS Number 1227418-26-9

Predicted XlogP ~2.4-3.0

Predicted Boiling Point ~280-300 °C at 760 mmHg
Predicted Density ~1.4-1.5 g/cm3

Table 1: Predicted Physicochemical Properties of 4-Bromo-3,3-dimethylindoline.
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Nucleus

Predicted Chemical Shift

(3) ppm

Notes

1H NMR

Aromatic Protons

6.8-7.5

Three protons on the benzene
ring, likely exhibiting splitting
patterns (doublets, triplets)
characteristic of a 1,2,4-
trisubstituted benzene. The
electron-withdrawing bromine
atom will influence the

chemical shifts.

Methylene Protons (-CHz-)

~3.0-3.5

A singlet or two doublets (if
diastereotopic) corresponding
to the two protons at the 2-

position of the indoline ring.

Methyl Protons (-CHs)

~1.2-15

A singlet representing the six
protons of the two methyl

groups at the 3-position.

Amine Proton (-NH-)

Broad signal, ~3.5-5.0

The chemical shift can be
highly variable depending on

the solvent and concentration.

13C NMR

Six signals are expected for

the benzene ring carbons. The

Aromatic Carbons 110- 150 ) ]
carbon bearing the bromine
will be significantly shifted.
The carbon at the 3-position

Quaternary Carbon (-C(CHs)2-) ~40-50 )
bearing the two methyl groups.
The carbon at the 2-position of

Methylene Carbon (-CH2-) ~50 - 60 ) o
the indoline ring.

A single signal for the two

Methyl Carbons (-CHs) ~20-30

equivalent methyl groups.
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Table 2: Predicted *H and **C NMR Chemical Shifts for 4-Bromo-3,3-dimethylindoline in
CDCls.

Technique Expected m/z Values Interpretation

Molecular ion peak (M+)

showing the characteristic
Mass Spectrometry (EI-MS) 225227 isotopic pattern for a

compound containing one

bromine atom.

Loss of a methyl group ([M-

210/212

CHs]*).

Loss of the bromine atom ([M-
146

Br]™).

) ] Precise mass measurement to
High-Resolution Mass Calculated for [M+H]*: ]
confirm the elemental

Spectrometry (HRMS) C1oH13BrN*

composition.

Table 3: Expected Mass Spectrometry Fragmentation for 4-Bromo-3,3-dimethylindoline.

Experimental Protocols for Structural Elucidation

The definitive confirmation of the structure of 4-Bromo-3,3-dimethylindoline would rely on a
combination of spectroscopic and analytical techniques. The following are detailed
methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity of atoms and the chemical environment of the protons
and carbons in the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of
deuterated chloroform (CDCIs) or another suitable deuterated solvent. Add a small amount of
tetramethylsilane (TMS) as an internal standard (O ppm).
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Experiments:

e 1H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts,
integration, and coupling constants of the protons.

e 13C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the chemical shifts of
the carbon atoms.

« 2D NMR (COSY, HSQC, HMBC):

o COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same
spin system.

o HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-
carbon correlations.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
proton-carbon correlations, which is crucial for establishing the connectivity of the
molecular skeleton.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and
to gain insights into its fragmentation pattern.

Instrumentation: A mass spectrometer, for example, an Orbitrap or a Time-of-Flight (TOF)
analyzer, coupled to an appropriate ionization source (e.g., Electrospray lonization - ESI or
Electron lonization - EI).

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent
(e.g., methanol or acetonitrile) for ESI-MS. For EI-MS, a solid probe or direct injection may be
used.

Procedure:
e Acquire a full scan mass spectrum to identify the molecular ion peak.

e For HRMS, perform a high-resolution scan to obtain the accurate mass of the molecular ion.
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e Perform tandem MS (MS/MS) experiments to induce fragmentation and analyze the resulting
fragment ions to support the proposed structure.

X-ray Crystallography

Objective: To obtain an unambiguous three-dimensional structure of the molecule in the solid
state.[3][4][5][6][7]

Instrumentation: A single-crystal X-ray diffractometer.

Procedure:

o Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can
be achieved by slow evaporation of a solvent from a saturated solution of the compound, or
by vapor diffusion techniques.

o Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data at a
low temperature (e.g., 100 K) to minimize thermal vibrations.

» Structure Solution and Refinement: Process the diffraction data to solve and refine the
crystal structure using appropriate software packages. The refined structure will provide
precise bond lengths, bond angles, and the overall conformation of the molecule.

Visualization of Experimental Workflow

The logical flow for the structural elucidation of 4-Bromo-3,3-dimethylindoline is depicted
below.
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Caption: Workflow for the synthesis and structural confirmation of 4-Bromo-3,3-
dimethylindoline.

Signaling Pathway and Logical Relationships

The structural information obtained from these experiments is interconnected and provides a

comprehensive picture of the molecule.
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Caption: Logical relationship between experimental data and structural determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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bromo-3-3-dimethylindoline-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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